molecular formula C26H41NO3 B2700291 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid CAS No. 1024696-17-0

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid

Cat. No. B2700291
CAS RN: 1024696-17-0
M. Wt: 415.618
InChI Key: MUKWWTKMWZZTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid, or CHPD, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of experiments, from studying the biochemical effects of drugs to synthesizing new materials. CHPD is a member of the cyclohexylphenyl group, which consists of a cyclohexyl ring with a phenyl group attached to it. This group of compounds is known for its high solubility in water and its low toxicity. CHPD has been used in a variety of scientific research applications, ranging from drug development to material synthesis.

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid is involved in the synthesis of various chemically diverse structures. For instance, arylacetic acids bearing oxetanes, azetidines, and cyclobutanes can be prepared using a catalytic Friedel-Crafts reaction from four-membered ring alcohol substrates, followed by mild oxidative cleavage. Such products are suitable as building blocks due to their facile purification and amenability to derivatization, including the generation of oxetane-derived profen drug analogues and endomorphin derivatives containing azetidine amino acid residues (Dubois et al., 2020).

Drug Design and Cytotoxic Agents

Carboxylic acid derivatives, including 4-(4-substituted phenylamino)-4-oxobutanoic acids, have been synthesized and screened for their cytotoxic effects on various human cancer cell lines. These compounds, especially those exhibiting high cytotoxic activity against specific cancer cell lines, are potential candidates for further development as therapeutic agents (Abdel-Atty et al., 2014).

Pesticide Analysis

4-(4-(Dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, a structurally similar compound, has been used in the development of sensitive assays for pesticide analysis. It has been instrumental in establishing an effective competitive indirect enzyme-linked immunosorbent assay (ELISA) for determining pesticide residues in agricultural samples, highlighting its application in environmental monitoring (Zhang et al., 2008).

Structural and Molecular Studies

4-(4-(Substituted)phenylamino)-4-oxobutanoic acids have also been the subject of structural and molecular studies, including FT-IR, molecular structure, and hyperpolarizability analysis. These studies provide detailed insights into the molecular characteristics of such compounds, contributing to a better understanding of their potential applications in various fields (Raju et al., 2015).

properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-12-19-27-24(26(29)30)20-25(28)23-17-15-22(16-18-23)21-13-10-9-11-14-21/h15-18,21,24,27H,2-14,19-20H2,1H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKWWTKMWZZTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(CC(=O)C1=CC=C(C=C1)C2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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